molecular formula C10H11NO3 B057050 Ethyl 4-formamidobenzoate CAS No. 5422-63-9

Ethyl 4-formamidobenzoate

Cat. No.: B057050
CAS No.: 5422-63-9
M. Wt: 193.2 g/mol
InChI Key: XXNAVWORVSFFAD-UHFFFAOYSA-N
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Description

Ethyl 4-formamidobenzoate, also known as p-formamidobenzoic acid ethyl ester, is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid and is commonly used in various chemical and pharmaceutical applications.

Scientific Research Applications

Ethyl 4-formamidobenzoate has several applications in scientific research:

Safety and Hazards

Ethyl 4-formamidobenzoate is classified as Acute Tox. 4 Oral - Skin Sens. 1A . The hazard statements associated with this compound are H302 - Harmful if swallowed, and H317 - May cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formamidobenzoate can be synthesized through the reaction of ethyl 4-aminobenzoate with formic acid. The reaction typically involves dissolving ethyl 4-aminobenzoate in a suitable solvent such as toluene, followed by the addition of formic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    p-Formylbenzoic acid

    Reduction: Ethyl 4-aminobenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

Mechanism of Action

The mechanism of action of ethyl 4-formamidobenzoate involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active form of the compound that can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-aminobenzoate
  • Ethyl 4-nitrobenzoate
  • Ethyl 4-methylbenzoate

Uniqueness

Ethyl 4-formamidobenzoate is unique due to its formamide group, which imparts distinct chemical reactivity and biological activity compared to other benzoate derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

ethyl 4-formamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-7H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNAVWORVSFFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279262
Record name ethyl 4-(formylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-63-9
Record name 5422-63-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(formylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-FORMAMIDOBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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